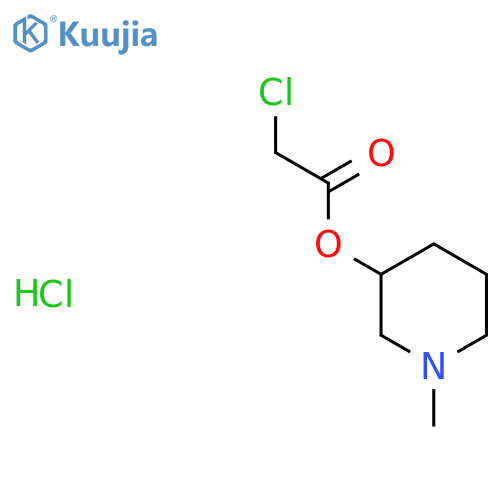Cas no 86518-41-4 (N-methyl-3-piperidyl chloroacetate hydrochloride)

86518-41-4 structure
商品名:N-methyl-3-piperidyl chloroacetate hydrochloride
N-methyl-3-piperidyl chloroacetate hydrochloride 化学的及び物理的性質
名前と識別子
-
- JAYCBXVZZVTRDH-UHFFFAOYSA-N
- (1-methylpiperidin-3-yl) 2-chloroacetate;hydrochloride
- EN300-7433329
- SCHEMBL10969122
- N-methyl-3-piperidyl chloroacetate hydrochloride
- 86518-41-4
- 1-methylpiperidin-3-yl 2-chloroacetate hydrochloride
-
- インチ: 1S/C8H14ClNO2.ClH/c1-10-4-2-3-7(6-10)12-8(11)5-9;/h7H,2-6H2,1H3;1H
- InChIKey: JAYCBXVZZVTRDH-UHFFFAOYSA-N
- ほほえんだ: ClCC(=O)OC1CN(C)CCC1.Cl
計算された属性
- せいみつぶんしりょう: 227.0479841g/mol
- どういたいしつりょう: 227.0479841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
N-methyl-3-piperidyl chloroacetate hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7433329-0.1g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.1g |
$252.0 | 2024-05-24 | |
| Enamine | EN300-7433329-0.5g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.5g |
$569.0 | 2024-05-24 | |
| Enamine | EN300-7433329-5.0g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 5.0g |
$2110.0 | 2024-05-24 | |
| 1PlusChem | 1P028L0R-50mg |
1-methylpiperidin-3-yl2-chloroacetatehydrochloride |
86518-41-4 | 95% | 50mg |
$262.00 | 2024-04-21 | |
| Aaron | AR028L93-5g |
1-methylpiperidin-3-yl2-chloroacetatehydrochloride |
86518-41-4 | 95% | 5g |
$2927.00 | 2023-12-15 | |
| Aaron | AR028L93-250mg |
1-methylpiperidin-3-yl2-chloroacetatehydrochloride |
86518-41-4 | 95% | 250mg |
$522.00 | 2025-02-16 | |
| Enamine | EN300-7433329-0.05g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.05g |
$168.0 | 2024-05-24 | |
| Enamine | EN300-7433329-0.25g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.25g |
$361.0 | 2024-05-24 | |
| Enamine | EN300-7433329-1.0g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 1.0g |
$728.0 | 2024-05-24 | |
| Enamine | EN300-7433329-2.5g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 2.5g |
$1428.0 | 2024-05-24 |
N-methyl-3-piperidyl chloroacetate hydrochloride 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
86518-41-4 (N-methyl-3-piperidyl chloroacetate hydrochloride) 関連製品
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
